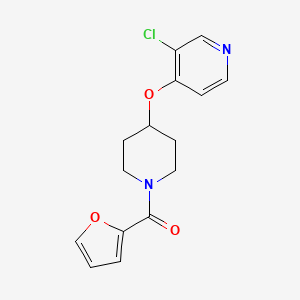

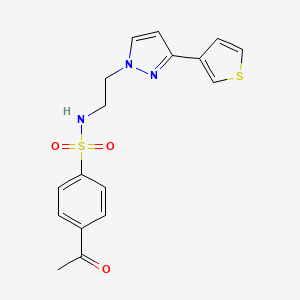

![molecular formula C18H17N3O3 B2819969 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide CAS No. 897617-35-5](/img/structure/B2819969.png)

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one .

Synthesis Analysis

The synthesis of this compound can be achieved through a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction can be executed in gram scale and highlights broad functional group tolerance . The reaction proceeds under mild conditions and yields diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold . The compound has a molecular weight of 299.348 Da and a monoisotopic mass of 299.072845 Da .Chemical Reactions Analysis

The compound undergoes a metal-free C-3 chalcogenation reaction . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Scientific Research Applications

Anticancer Properties

- A study by Huang et al. (2020) on a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated significant anticancer activity against various human cancer cell lines, indicating potential applications in cancer therapy (Huang et al., 2020).

Antimicrobial and Antifungal Effects

- Jafar et al. (2017) investigated the antifungal effects of pyrimidin-amine derivatives, including compounds closely related to N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide, revealing their potential as effective antifungal agents (Jafar et al., 2017).

In Vitro Pharmacological Screening

- In vitro pharmacological screening of pyrimidine derivatives by Khan et al. (2015) showed significant antibacterial and antifungal activities against various pathogens, suggesting the utility of these compounds in microbial infection control (Khan et al., 2015).

Synthesis and Characterization

- Research by Abu‐Hashem et al. (2020) involved the synthesis of novel benzodifuranyl and pyrimidine derivatives, providing insights into the chemical properties and potential applications of these compounds in various fields (Abu‐Hashem et al., 2020).

Molecular Structure Investigations

- Studies by Rajam et al. (2017) and Mansour et al. (2013) focused on the molecular structure and spectroscopic investigation of pyrimidine derivatives. These studies contribute to a better understanding of the chemical characteristics and potential applications of these compounds (Rajam et al., 2017), (Mansour et al., 2013).

Drug Discovery and Development

- Theoclitou et al. (2011) discovered a novel compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, as a potent kinesin spindle protein inhibitor with potential applications in cancer treatment (Theoclitou et al., 2011).

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, compounds with similar structures have been studied for their anti-HIV-1 activity . Additionally, the development of an efficient and practical method for transition-metal-free C–S/Se bond forming reactions using thiols/diselenide as the sulfenylation/selenation reagent is an attractive and synthetically desirable future direction .

Properties

IUPAC Name |

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11-5-4-10-21-16(11)19-12(2)15(18(21)23)20-17(22)13-6-8-14(24-3)9-7-13/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGZDRVCYCTCJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)

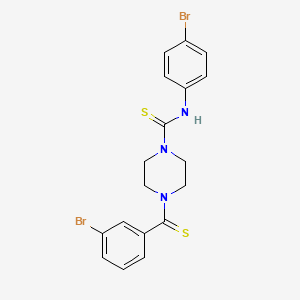

![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)

![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)

![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)

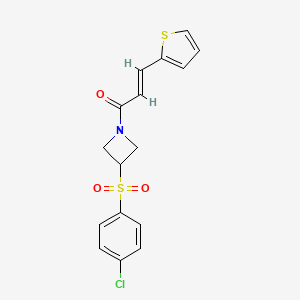

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2819909.png)